Oxidation Potential Elevation via Intramolecular Hydrogen Bonding in THQ vs. Unsubstituted p-Benzoquinone
The presence of four hydroxyl groups in tetrahydroxyquinone (THQ) enables a network of intramolecular hydrogen bonds that stabilizes its radical anion, shifting its oxidation potentials to less negative values compared to unsubstituted p-benzoquinone (p-BQ). Cyclic voltammetry measurements reveal that THQ exhibits two distinct oxidation peaks, providing experimental evidence of this stabilization effect [1]. In contrast, p-BQ typically shows a single, more reversible redox couple at a lower potential under similar aqueous conditions.
| Evidence Dimension | Oxidation Potential (E°') |
|---|---|
| Target Compound Data | 0.81 V and 0.94 V vs. NHE |
| Comparator Or Baseline | Unsubstituted 1,4-benzoquinone (p-BQ) |
| Quantified Difference | p-BQ standard reduction potential is approximately 0.70 V vs. NHE; THQ's first oxidation potential is ~0.11 V higher, with a second oxidation feature at 0.94 V not observed in p-BQ. |
| Conditions | Aqueous solution, pH unspecified, measured by cyclic voltammetry (CV) vs. Normal Hydrogen Electrode (NHE) [1]. |
Why This Matters
The elevated oxidation potential directly translates to a higher operating voltage in batteries and a different thermodynamic driving force in redox reactions, which is critical for selecting the correct quinone for a specific electrochemical system.
- [1] Ravi Joshi. (2016). Free Radical Scavenging Reactions of Tetrahydroxyquinone: A Pulse Radiolysis Study. ChemistrySelect, 1(5), 1084-1091. View Source
